molecular formula C17H16N2O2 B14200038 N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833456-06-7

N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide

Cat. No.: B14200038
CAS No.: 833456-06-7
M. Wt: 280.32 g/mol
InChI Key: CFEKJKFLFFQCNN-UHFFFAOYSA-N
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Description

This compound features a cyclopropane ring attached to a carboxamide group, with a pyridine ring substituted with a formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyridine derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the cyclopropane derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: It is used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide: Similar compounds include derivatives with different substituents on the pyridine or phenyl rings, such as methyl, ethyl, or halogen groups.

Uniqueness

This compound is unique due to its combination of a formyl group, a pyridine ring, and a cyclopropane ring. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from other compounds.

Properties

CAS No.

833456-06-7

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[[6-(3-formylphenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H16N2O2/c20-11-12-3-1-4-14(9-12)16-6-2-5-15(19-16)10-18-17(21)13-7-8-13/h1-6,9,11,13H,7-8,10H2,(H,18,21)

InChI Key

CFEKJKFLFFQCNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC=CC(=C3)C=O

Origin of Product

United States

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